2,4-Difluoro-3-methylpyridine

Physicochemical Properties Lipophilicity Drug Design

2,4-Difluoro-3-methylpyridine (CAS 1227574-48-2) is a fluorinated heterocyclic compound with the molecular formula C6H5F2N and a molecular weight of 129.11 g/mol. It features a pyridine ring substituted with fluorine atoms at the 2- and 4- positions and a methyl group at the 3-position.

Molecular Formula C6H5F2N
Molecular Weight 129.11
CAS No. 1227574-48-2
Cat. No. B1651100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-3-methylpyridine
CAS1227574-48-2
Molecular FormulaC6H5F2N
Molecular Weight129.11
Structural Identifiers
SMILESCC1=C(C=CN=C1F)F
InChIInChI=1S/C6H5F2N/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3
InChIKeyQPIJZAZLVIMEBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-3-methylpyridine (CAS 1227574-48-2) – A Versatile Fluorinated Pyridine Scaffold for Drug and Agrochemical Discovery


2,4-Difluoro-3-methylpyridine (CAS 1227574-48-2) is a fluorinated heterocyclic compound with the molecular formula C6H5F2N and a molecular weight of 129.11 g/mol . It features a pyridine ring substituted with fluorine atoms at the 2- and 4- positions and a methyl group at the 3-position. This specific substitution pattern enhances its lipophilicity and metabolic stability, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Fluorinated scaffold for lead optimization in medicinal chemistry
Building block for novel agrochemical and crop protection agents
Defined substitution pattern for regioselective coupling studies

Why 2,4-Difluoro-3-methylpyridine (CAS 1227574-48-2) Cannot Be Replaced by Unsubstituted or Mono-Fluorinated Pyridines


The precise 2,4-difluoro-3-methyl substitution pattern on the pyridine ring is critical for its function. While other methylpyridines (e.g., 3-methylpyridine) and mono-fluorinated analogs exist, the specific placement of two fluorine atoms ortho and para to the nitrogen significantly alters the molecule's electron distribution, lipophilicity, and metabolic stability . These physicochemical changes directly impact the molecule's performance as a building block, affecting downstream reactivity in coupling reactions and the biological activity of the final synthesized products [1]. Generic substitution with a simpler pyridine derivative would fail to replicate these key properties, leading to different or inferior outcomes in target applications.

Electronics Fluorine placement alters ring electronics; generic pyridines may shift reactivity.
Lipophilicity Predicted higher LogP vs non-fluorinated analogs can impact membrane permeability.
Stability Metabolic stability advantage not replicated with mono-fluoro or unsubstituted derivatives.

Quantitative Evidence for Selecting 2,4-Difluoro-3-methylpyridine (CAS 1227574-48-2)


Physicochemical Property Differentiation: Computed Lipophilicity of 2,4-Difluoro-3-methylpyridine

The predicted lipophilicity (LogP) of 2,4-difluoro-3-methylpyridine, a key determinant of membrane permeability and bioavailability, has been computationally determined. This value differs from that of its non-fluorinated analog, 3-methylpyridine, due to the electron-withdrawing and hydrophobic effects of the fluorine substituents . The specific substitution pattern is expected to yield a LogP value distinct from other regioisomers like 2,6-difluoro-3-methylpyridine, although direct experimental comparison data is currently unavailable.

Lipophilicity
Class-level inference
Predicted LogP ~1.67 vs 3-methylpyridine ~0.90 (Δ ~0.77)
Suggests enhanced membrane permeability for target compound.
In silico prediction; method not specified.
Physicochemical Properties Lipophilicity Drug Design

Supply Chain and Cost Differentiation: Procurement Cost of 2,4-Difluoro-3-methylpyridine

The procurement cost for research-grade 2,4-difluoro-3-methylpyridine (minimum 95% purity) from a specific European supplier is listed as €737.00 for 50 mg and €2,185.00 for 500 mg . This high cost reflects the specialized synthesis and limited current supply compared to bulk commodity chemicals like 3-methylpyridine. While a direct price comparison for the same quantity from another vendor is not possible without a quote, this data point establishes a baseline for budgeting and evaluating competitive bids.

Procurement Cost
Supplier data
€737/50 mg vs <€100/kg for 3-methylpyridine
High-value research intermediate; not a commodity replacement.
European vendor list price, subject to change.
Procurement Cost Analysis Supply Chain

Safety and Handling Differentiation: GHS Classification of 2,4-Difluoro-3-methylpyridine

According to vendor documentation, 2,4-difluoro-3-methylpyridine is classified with GHS hazard codes GHS02 (flammable), GHS05 (corrosive), and GHS07 (harmful) . The associated hazard statements include H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . This contrasts with the safety profile of the non-fluorinated 3-methylpyridine, which is also flammable and harmful, but may have a different level of corrosivity. This specific safety information is essential for ensuring compliance with laboratory safety protocols and for making informed procurement decisions.

GHS Classification
Class-level inference
GHS02 GHS05 GHS07 H226 H315 H318 H335
Requires corrosive and flammable handling protocols.
Based on vendor SDS; may differ from non-fluorinated pyridines.
Safety Handling GHS Classification

Optimal Research and Procurement Applications for 2,4-Difluoro-3-methylpyridine (CAS 1227574-48-2)


Medicinal Chemistry: Optimizing Pharmacokinetic Properties of Lead Compounds

2,4-Difluoro-3-methylpyridine is an ideal scaffold for medicinal chemists seeking to improve the metabolic stability and membrane permeability of drug candidates. Its specific fluorination pattern increases lipophilicity compared to non-fluorinated pyridines, potentially enhancing bioavailability . This makes it a valuable precursor for synthesizing novel drug analogs, particularly in programs where optimizing ADME properties is a key objective. The quantitative LogP data provided in Section 3 supports its selection for this purpose.

Agrochemical Development: Creating Novel Pesticides and Herbicides

Fluorinated pyridines are a cornerstone of modern agrochemicals . This compound's unique substitution pattern can be leveraged to synthesize new classes of fungicides, herbicides, and insecticides. The enhanced stability and potential for improved bioavailability afforded by the fluorine atoms make it a strategic building block for developing next-generation crop protection agents. The differentiation in physicochemical properties justifies its use over simpler pyridine derivatives for creating more effective and environmentally robust products.

Academic and Industrial Research: Exploring Regioselective Functionalization

For academic researchers and industrial process chemists, this compound serves as a well-defined substrate for investigating novel synthetic methodologies. Its two fluorine atoms, which are strong ortho/para directors, and the methyl group provide distinct electronic environments on the pyridine ring . This allows for the study of regioselective reactions, such as metal-catalyzed cross-couplings or directed ortho-metalation, which can lead to more complex and valuable molecular architectures. Its use ensures reliable and reproducible results in method development, differentiating it from less defined or more reactive substrates.

Procurement and Supply Chain Management: Sourcing a High-Value R&D Intermediate

The market for this compound is specialized, with pricing data indicating it is a high-value, low-volume research intermediate . For procurement specialists, this information is crucial for budgeting, supplier evaluation, and managing supply chain risk. Understanding its cost profile compared to commodity chemicals allows for more accurate project planning and negotiation with specialized chemical suppliers. The specific GHS safety classifications are also essential for ensuring compliant and safe procurement and handling practices within the organization.

Application
Selection Property
Validation Focus
Lead optimization (med chem)
Fluorination pattern for ADME tuning
ADME profile and bioavailability of derived analogs
Agrochemical discovery
Stable fluorinated building block
Pesticidal activity and environmental stability of products
Regioselective methods
Defined ortho/para-directing effects
Reaction selectivity and yield in cross-couplings
Specialized R&D procurement
High-cost, low-volume research intermediate
Supplier reliability, cost benchmarking, safety compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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